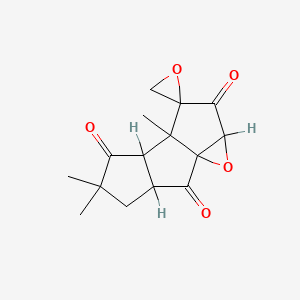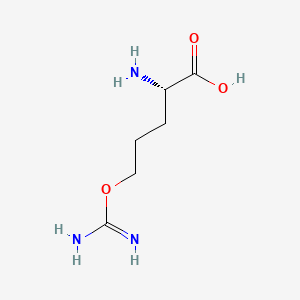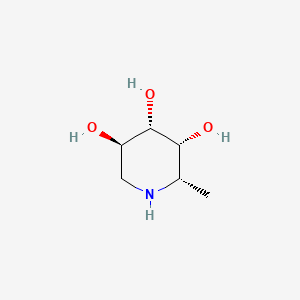![molecular formula C20H19N3OS B1198328 N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide and its derivatives have been studied for their psycho- and neurotropic properties. One study found that a related compound, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, demonstrated significant anti-anxiety, anti-amnesic, and antihypoxic effects, indicating potential for profound studies as a psychoactive compound (Podolsky et al., 2017).
Anticancer and Radiosensitizing Properties
Compounds structurally related to N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide have shown promise in anticancer research. For instance, quinoline and pyrimidoquinoline derivatives containing sulfonamide moiety exhibited significant in-vitro anticancer activity against liver cancer cells and also enhanced the killing effect of γ-radiation (Ghorab et al., 2015).
Phosphodiesterase Inhibition
The quinoline derivatives, including those similar to N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide, have been studied as inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is abundant in the brain, and its modulation is considered a therapeutic approach for various neurological disorders. The research identified N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide as a nanomolar PDE10A inhibitor (Kilburn et al., 2013).
Antimicrobial Activity
Some derivatives of N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide have shown potential as antimicrobial agents. For example, quinoline clubbed with sulfonamide moiety synthesized compounds displayed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Propiedades
Nombre del producto |
N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide |
|---|---|
Fórmula molecular |
C20H19N3OS |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N3OS/c1-12-7-9-15(10-8-12)19(24)23-20(25)22-17-6-4-5-16-13(2)11-14(3)21-18(16)17/h4-11H,1-3H3,(H2,22,23,24,25) |
Clave InChI |
BQMKEWNYLUXDKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=C(C=C3C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



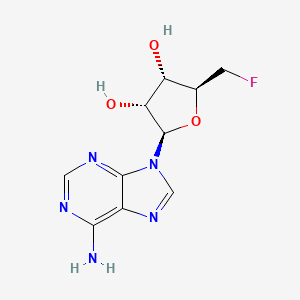
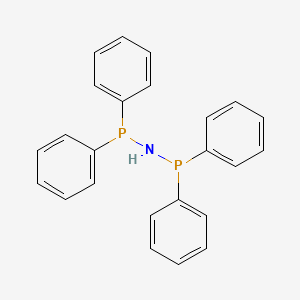
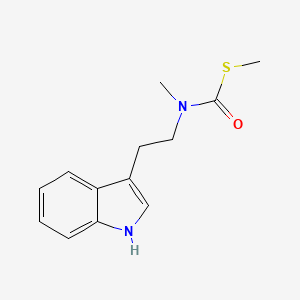
![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)
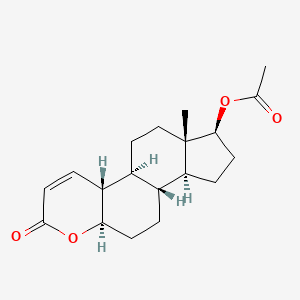
![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)
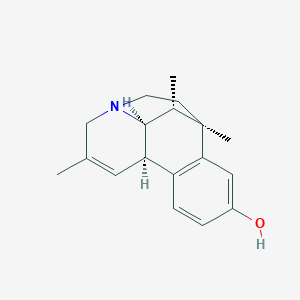
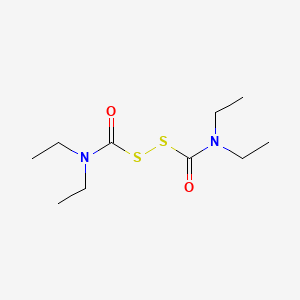
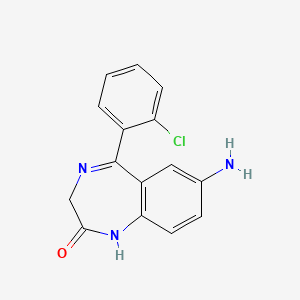
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
